Urocanic acid
Urocanic acid
Urocanic acid is an alpha,beta-unsaturated monocarboxylic acid that is prop-2-enoic acid substituted by a 1H-imidazol-4-yl group at position 3. It is a metabolite of hidtidine. It has a role as a chromophore and a human metabolite. It is an alpha,beta-unsaturated monocarboxylic acid and a member of imidazoles. It is a conjugate acid of a urocanate.
Urocanic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Urocanic acid is a natural product found in Homo sapiens, Hippospongia communis, and other organisms with data available.
4-Imidazoleacrylic acid.
Urocanic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Urocanic acid is a natural product found in Homo sapiens, Hippospongia communis, and other organisms with data available.
4-Imidazoleacrylic acid.
Brand Name:
Vulcanchem
CAS No.:
3465-72-3
VCID:
VC21216586
InChI:
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+
SMILES:
C1=C(NC=N1)C=CC(=O)O
Molecular Formula:
C6H6N2O2
Molecular Weight:
138.12 g/mol
Urocanic acid
CAS No.: 3465-72-3
Cat. No.: VC21216586
Molecular Formula: C6H6N2O2
Molecular Weight: 138.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Urocanic acid is an alpha,beta-unsaturated monocarboxylic acid that is prop-2-enoic acid substituted by a 1H-imidazol-4-yl group at position 3. It is a metabolite of hidtidine. It has a role as a chromophore and a human metabolite. It is an alpha,beta-unsaturated monocarboxylic acid and a member of imidazoles. It is a conjugate acid of a urocanate. Urocanic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Urocanic acid is a natural product found in Homo sapiens, Hippospongia communis, and other organisms with data available. 4-Imidazoleacrylic acid. |
|---|---|
| CAS No. | 3465-72-3 |
| Molecular Formula | C6H6N2O2 |
| Molecular Weight | 138.12 g/mol |
| IUPAC Name | (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ |
| Standard InChI Key | LOIYMIARKYCTBW-OWOJBTEDSA-N |
| Isomeric SMILES | C1=C(NC=N1)/C=C/C(=O)O |
| SMILES | C1=C(NC=N1)C=CC(=O)O |
| Canonical SMILES | C1=C(NC=N1)C=CC(=O)O |
| Melting Point | 225 °C |
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